

Application Notes and Protocols for Bromuconazole Formulations

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Compound of Interest

Compound Name: *Bromuconazole*

Cat. No.: *B039883*

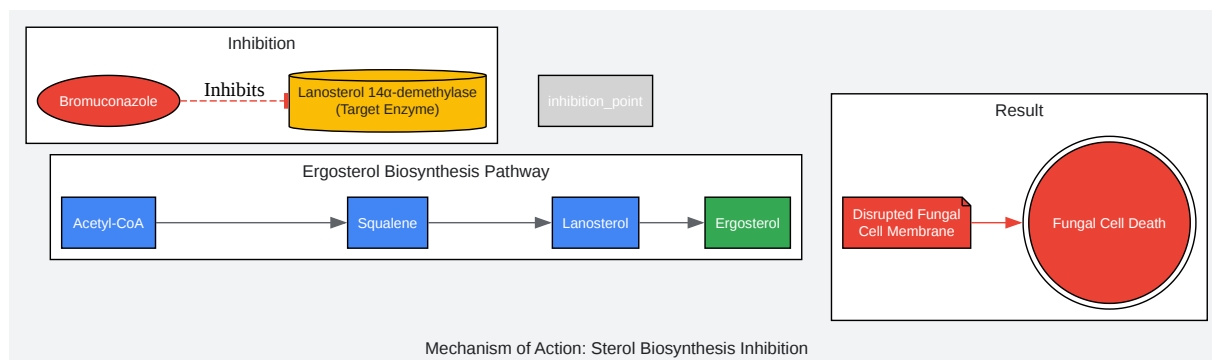
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application rates and efficacy of **bromuconazole**, a broad-spectrum triazole fungicide. The information is compiled from scientific literature to guide research and development of effective fungicidal formulations. This document details **bromuconazole**'s mechanism of action, presents available efficacy data, and provides detailed protocols for in vitro and in-field evaluation.

Mechanism of Action: Sterol Biosynthesis Inhibition

Bromuconazole, like other azole fungicides, disrupts the fungal cell membrane by inhibiting the sterol biosynthesis pathway. Specifically, it targets the enzyme lanosterol 14 α -demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, ultimately causing cell lysis and death.



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Caption: Inhibition of the ergosterol biosynthesis pathway by **bromuconazole**.

Efficacy of Bromuconazole Formulations

The efficacy of **bromuconazole** is dependent on the formulation, application rate, target pathogen, and environmental conditions. The two most common formulations are Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).

- Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water.
- Suspension Concentrates (SC): The solid active ingredient is dispersed in water.

While direct comparative studies with quantitative data for both EC and SC formulations of **bromuconazole** were not readily available in the reviewed literature, data for an EC formulation and qualitative descriptions for SC formulations have been found.

Table 1: Efficacy of **Bromuconazole** EC Formulation against *Septoria tritici* in Wheat

Formulation	Active Ingredient Concentration	Application Rate	Target Pathogen	Efficacy (% Disease Control)
Bromuconazole 30 EC	300 g/L	1.0 L/ha	Septoria tritici	56.3% - 81.4% ^[1] ^[2]

Table 2: Efficacy of **Bromuconazole** Formulations against Fusarium Species in Wheat

Formulation	Active Ingredient	Application Rate	Target Pathogen	Efficacy
Granit 20 SC	Bromuconazole (200 g/L)	Not Specified	Fusarium culmorum	Good results
ASELLA (SC)	Epoxiconazole (187 g/l) + Thiophanate-methyl (310 g/l)	0.5 L/ha	Yellow and Stem Rust	Comparable to standard check ^[3]
KENCOVE (SC)	Epoxiconazole (125 g/l) + Carbendazim (125 g/l)	1.0 L/ha	Yellow and Stem Rust	Comparable to standard check ^[3]

Experimental Protocols

The following protocols are generalized methodologies for evaluating the efficacy of **bromuconazole** formulations. Researchers should adapt these protocols to their specific experimental conditions and target pathogens.

In Vitro Fungicide Sensitivity Assay

This protocol determines the concentration of **bromuconazole** that inhibits 50% of fungal growth (EC50).

1. Fungal Isolate and Inoculum Preparation:

- Culture the target fungal pathogen (e.g., *Fusarium culmorum*, *Septoria tritici*) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
- Prepare a spore suspension by flooding the surface of a sporulating culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).
- Adjust the spore concentration to a final density of 1×10^5 spores/mL using a hemocytometer.

2. Fungicide Stock Solution and Dilutions:

- Prepare a stock solution of the **bromuconazole** formulation in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

3. Assay Procedure:

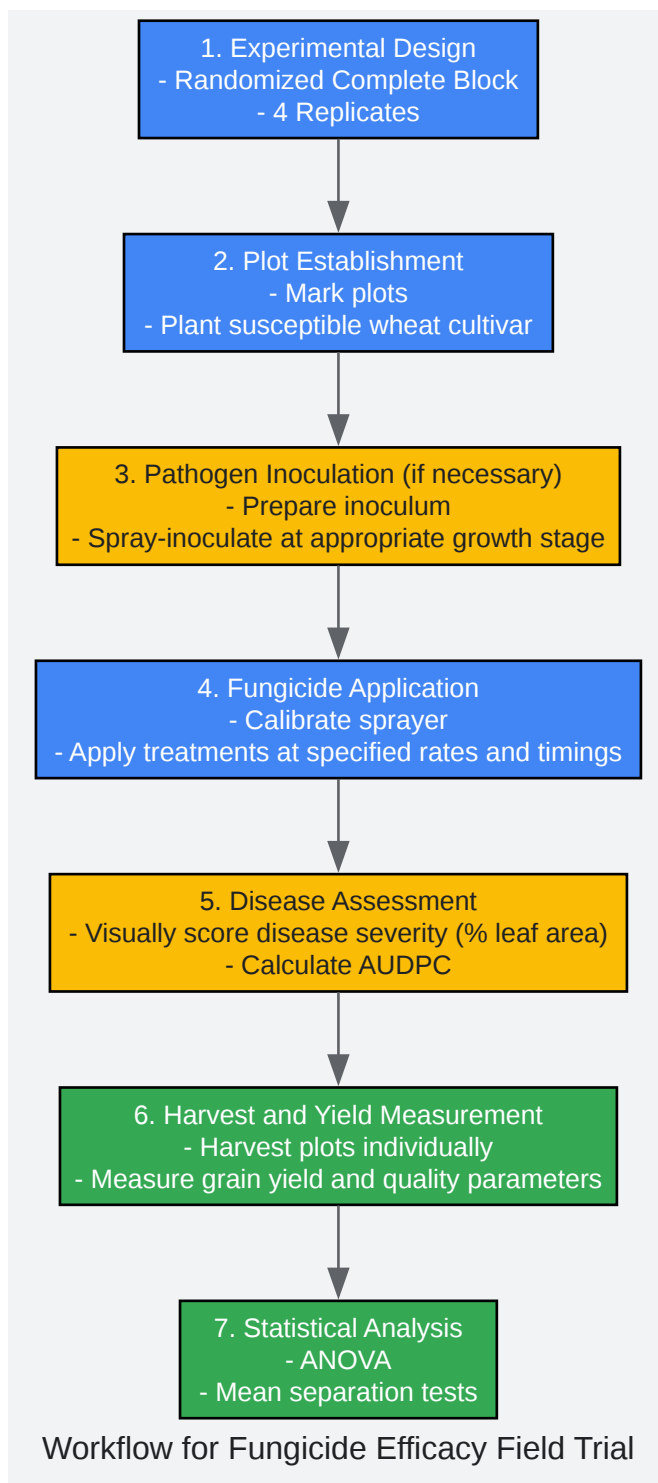
- Add the **bromuconazole** dilutions to molten PDA to achieve the desired final concentrations.
- Pour the amended agar into Petri dishes.
- Inoculate the center of each plate with a 5 mm mycelial plug or a 10 μ L drop of the spore suspension.
- Seal the plates and incubate at the optimal temperature for the specific fungus in the dark.
- Measure the colony diameter at regular intervals until the colony in the control plate (no fungicide) reaches the edge of the plate.

4. Data Analysis:

- Calculate the percentage of growth inhibition for each concentration relative to the control.
- Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Field Trial for Efficacy Evaluation

This protocol outlines a field experiment to assess the efficacy of different **bromuconazole** formulations under real-world conditions.



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